

Comparative Transcriptomics of ACE Inhibitor-Treated Cells: A Case Study with Captopril

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Compound of Interest

Compound Name: *Pentopril*

Cat. No.: *B1240043*

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Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of **Pentopril** on any cell line. Therefore, this guide provides a comparative overview of transcriptomic and gene expression data for the well-studied Angiotensin-Converting Enzyme (ACE) inhibitor, Captopril. This compound is structurally and functionally related to **Pentopril** and serves as a relevant alternative for comparative analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of ACE inhibitors. It summarizes available quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of their cellular impact.

Data Presentation: Captopril vs. Control Cells

The following tables summarize the differential gene expression observed in various cell types upon treatment with Captopril.

Table 1: Gene Expression Changes in Rat Cardiac and Mesangial Cells Treated with Captopril

Gene	Cell/Tissue Type	Regulation	Fold Change/Effect	Implication	Reference
α -MHC	Hypertrophied and failing hearts of aged spontaneously hypertensive rats	Upregulated	Two- to threefold increase	Reversal of heart failure-associated changes	[1]
ANF	Hypertrophied and failing hearts of aged spontaneously hypertensive rats	Downregulated	Prevention of heart failure-associated increases	Prevention of heart failure	[1]
pro-alpha1(III) collagen	Hypertrophied and failing hearts of aged spontaneously hypertensive rats	Downregulated	Prevention of heart failure-associated increases	Prevention of cardiac fibrosis	[1]
TGF-beta1	Hypertrophied and failing hearts of aged spontaneously hypertensive rats	Downregulated	50% decrease in mRNA levels	Reduction of cardiac fibrosis and hypertrophy	[1]

Cyclooxygenase 2	Primary cultures of mesangial cells from spontaneously hypertensive rats	Downregulated	Not specified	Anti-inflammatory effect	[2]
Interleukin-1 β	Primary cultures of mesangial cells from spontaneously hypertensive rats	Downregulated	Not specified	Anti-inflammatory effect	[2]
β -arrestin2	Primary cultures of mesangial cells from spontaneously hypertensive rats	Downregulated	Not specified	Alteration of signaling pathways	[2]
AP2	Primary cultures of mesangial cells from spontaneously hypertensive rats	Upregulated	Significant increase	Potential role in cellular signaling	[2]

Table 2: Gene Expression Changes in Human Primary Airway Epithelial Cells Treated with Captopril

Gene	Cell Type	Regulation	Fold Change/Eff ect	Implication	Reference
ACE2	Primary Airway Epithelial Cells	Upregulated	Significant increase at 1 μ M	Potential modulation of viral entry pathways	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Transcriptome Analysis of Captopril-Treated Rat Hearts

- Model System: Aged (12, 18, and 21 months old) spontaneously hypertensive rats (SHR) with and without heart failure, and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[1]
- Treatment: Captopril was administered at a concentration of 2 g/L in the drinking water.[1]
- Sample Preparation: Left ventricular tissue was excised, and total RNA was isolated.
- Gene Expression Analysis: The expression levels of specific genes including alpha-myosin heavy chain (α -MHC), atrial natriuretic factor (ANF), pro-alpha1(III) collagen, and transforming growth factor beta1 (TGF-beta1) were quantified.

Gene Expression Analysis in Captopril-Treated Mesangial Cells

- Cell Culture: Primary cultures of mesangial cells were established from spontaneously hypertensive rats (SHR) and Wistar rats.[2] Chinese hamster ovary (CHO) cells stably expressing ACE (CHO-ACE) were also used.[2]
- Treatment: Cells were stimulated with Captopril for 4 and 24 hours.[2]

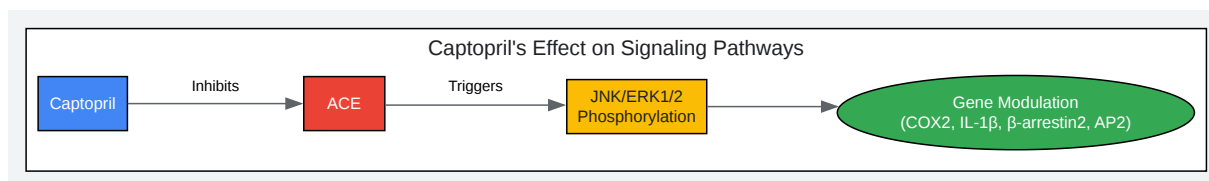
- Gene Expression Analysis: Modulation of gene expression for cyclooxygenase 2, interleukin-1 β , β -arrestin2, and AP2 was investigated.[2]
- Signaling Pathway Analysis: Phosphorylation of JNK and ERK1/2 was assessed to determine the activation of these signaling pathways.[2]

ACE2 Gene Expression in Captopril-Treated Primary Airway Epithelial Cells

- Cell Culture: Primary airway epithelial cells (AECs) were used.
- Treatment: Cultures were treated with Captopril at a concentration of 1 μ M.[3]
- Gene Expression Analysis: ACE2 gene expression was quantified.[3]

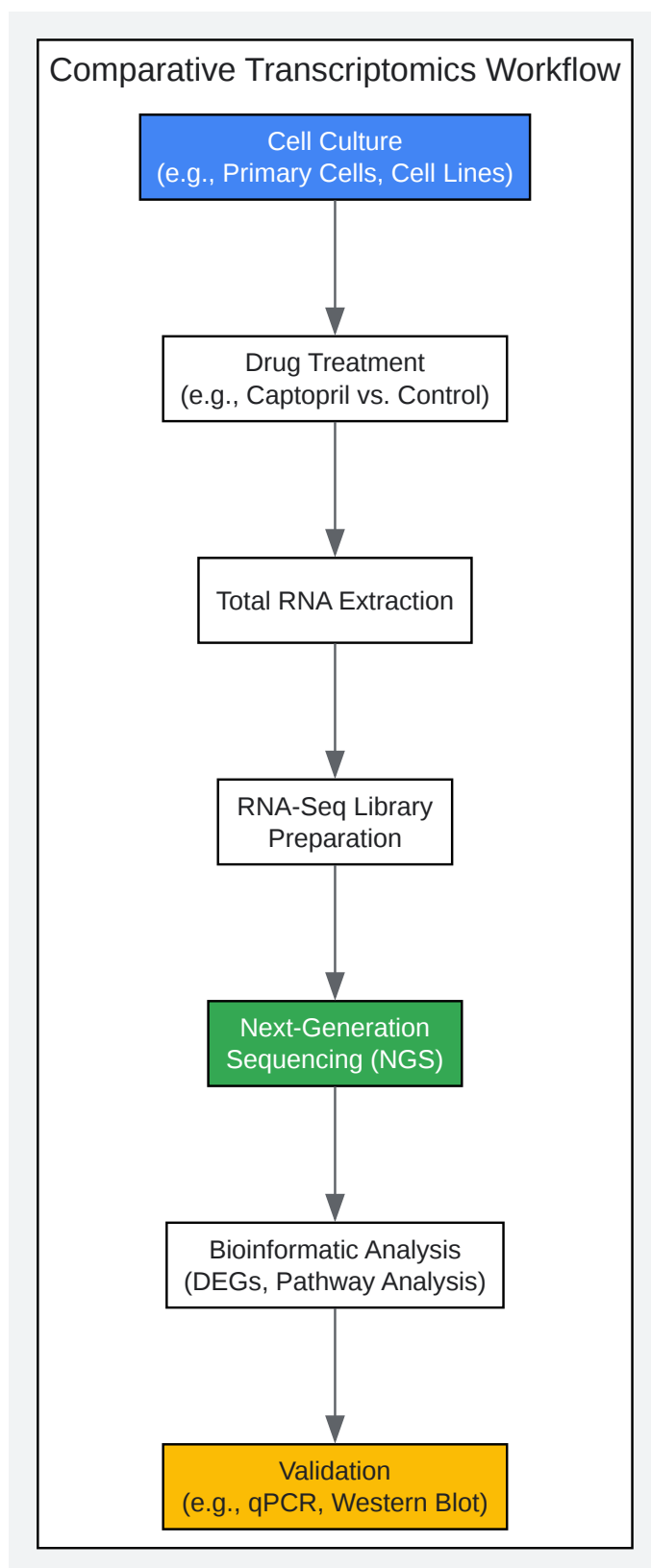
Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by Captopril and a general workflow for a comparative transcriptomics study.



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Caption: Captopril inhibits ACE, triggering JNK/ERK1/2 phosphorylation and subsequent gene modulation.



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Caption: A generalized workflow for a comparative transcriptomics study.

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